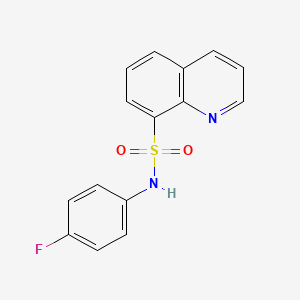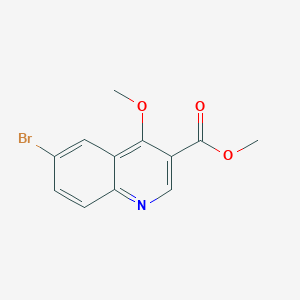
Methyl 6-bromo-4-methoxyquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 6-bromo-4-methoxyquinoline-3-carboxylate” is a heterocyclic organic compound with a quinoline ring system. It has a CAS Number of 1841096-87-4 and a molecular weight of 296.12 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is1S/C12H10BrNO3/c1-16-11-8-5-7 (13)3-4-10 (8)14-6-9 (11)12 (15)17-2/h3-6H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.
科学的研究の応用
Synthesis and Computational Studies
Methyl 6-bromo-4-methoxyquinoline-3-carboxylate has been utilized in the synthesis and computational studies of various compounds. For instance, it has been used in the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-morpholinoacetamide and its derivatives, characterized by single crystal X-ray diffraction and density functional theory (DFT) calculations (Bai et al., 2011).
Metabolic Studies
In metabolic studies, the compound has been investigated in the context of primaquine metabolism. Primaquine, a 6-methoxy-8-aminoquinoline derivative used for malaria treatment, undergoes metabolic transformations by microorganisms, resulting in various metabolites (Clark, Huford & McChesney, 1981).
Synthesis of Derivatives
This compound is a key intermediate in synthesizing various derivatives. For example, it has been used to synthesize novel inhibitors of steroid 5alpha reductases, demonstrating the dependency of activity and selectivity on the heterocycle's features and the N,N-dialkylamide substituent size (Baston, Palusczak & Hartmann, 2000).
Fluorescent Indicators
The compound has also been utilized in the development of fluorescent halide-sensitive quinolinium dyes. These dyes, synthesized by reacting 6-methylquinoline with methyl bromide, are used in physiological measurements to determine intracellular chloride levels (Geddes et al., 2001).
Crystal and Biological Activity Studies
In crystal and biological activity studies, the compound has been used to synthesize N-((6-bromo-2-methoxyquinolin-3- yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, demonstrating anti-Mycobacterium phlei 1180 activity (Bai et al., 2012).
Skraup-Type Synthesis
It has been used in the Skraup-type synthesis of 3-bromoquinolin-6-ols, showcasing its versatility as a reagent in synthesizing diversely substituted quinolines (Lamberth et al., 2014).
Anti-Tuberculosis Drug Synthesis
The compound plays a role in synthesizing anti-TB drugs, such as quinoline-TMC-207 derivatives, highlighting its importance in medicinal chemistry (Sun Tie-min, 2009).
Safety and Hazards
特性
IUPAC Name |
methyl 6-bromo-4-methoxyquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-16-11-8-5-7(13)3-4-10(8)14-6-9(11)12(15)17-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIXOCMHDRXXSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C=CC2=NC=C1C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1841096-87-4 |
Source


|
| Record name | methyl 6-bromo-4-methoxyquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2954559.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2954560.png)

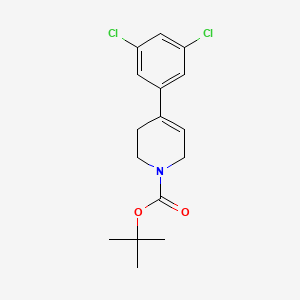
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2954567.png)

![N-(4-(3-methoxypiperidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2954569.png)
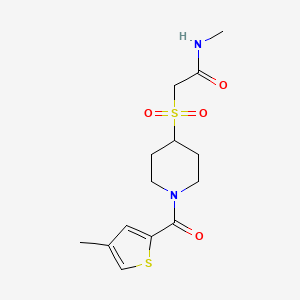

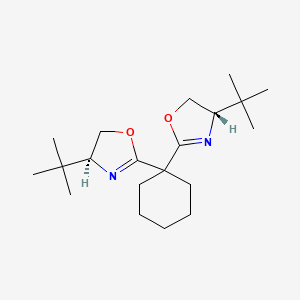
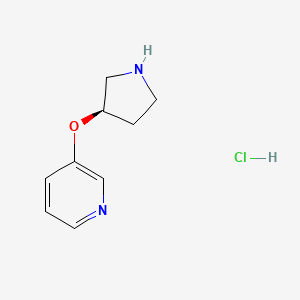

![4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol](/img/structure/B2954578.png)
